Ammonium tartrate

Vue d'ensemble

Description

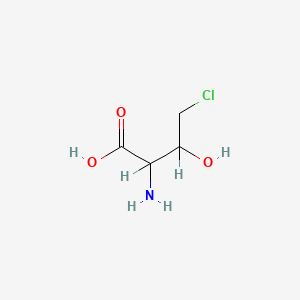

Diammonium L-tartrate is an organic salt that is the diammonium salt of L-(+)-tartaric acid. It contains a L-tartrate(2-).

Mécanisme D'action

Target of Action

Ammonium tartrate is a chemical compound that is used in a variety of applications. It’s important to note that the compound’s effects can vary depending on the context and concentration .

Mode of Action

It is known that ammonium ions can be involved in various biological processes, such as ph regulation and metabolic activities . Tartrate ions, on the other hand, can act as chelating agents, binding to metal ions and potentially influencing various biochemical reactions .

Biochemical Pathways

This compound may influence several biochemical pathways. For instance, it has been suggested that ammonium ions can be involved in nitrogen transport and allocation in plants . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, water-soluble molecule, it is likely to be readily absorbed and distributed in biological systems. The specifics of its metabolism and excretion would depend on the organism and the specific biological context .

Result of Action

The molecular and cellular effects of this compound’s action can vary widely depending on the concentration and the specific biological context. For instance, in certain conditions, it may influence the production of pigments in fungi . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, high pH and low glucose amounts can stimulate the production of red pigments . Moreover, the presence of other ions in the environment can also influence the action of this compound, as tartrate ions can bind to various metal ions .

Analyse Biochimique

Biochemical Properties

Ammonium tartrate plays a significant role in biochemical reactions. It is used in cell culture and chromatography . It has been used to displace sodium for the analysis of a modified oligonucleotide by matrix-assisted laser desorption/ionization post-source decay (MALDI-PSD) .

Cellular Effects

This compound influences cell function in various ways. For instance, it has been used in the culture of the white rot fungus Phanerochaete chrysosporium for the study of quinone production . It has also been used in the culture of Cyathus stercoreus to examine the activity of ligninolytic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For example, it has been probed as a more sensitive standard than L-alanine for high dose determinations in electron spin resonance (ESR) dosimetry research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known for its stability and is typically stored at room temperature .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been used in the study of the extracellular cellulolytic enzyme system by Nectria catalinensis .

Propriétés

Numéro CAS |

3164-29-2 |

|---|---|

Formule moléculaire |

C4H6O6.2H3N C4H12N2O6 |

Poids moléculaire |

184.15 g/mol |

Nom IUPAC |

diazanium;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1 |

Clé InChI |

NGPGDYLVALNKEG-OLXYHTOASA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

SMILES isomérique |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

SMILES canonique |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |

Point d'ébullition |

Decomposes |

Color/Form |

Colorless, crystalline (sand-like) solid or white granule White crystals Crystals or white granules |

Densité |

1.601 g/cu cm |

Description physique |

White solid; [Hawley] Soluble in water; [MSDSonline] |

Numéros CAS associés |

3095-65-6 |

Solubilité |

In water, 64 lbs per 100 lbs water at 70 °F In water: 43.92 g soluble in 100 g H2O at 0 °C; 58.10 g soluble in 100 g H2O at 15 °C; 63.81 g soluble in 100 g H2O at 30 °C; 79.45 g soluble in 100 g H2O at 45 °C; 87.17 g soluble in 100 g H2O at 60 °C Very slightly soluble in alcohol |

Synonymes |

L(+)-Tartaric acid diammonium salt |

Pression de vapeur |

7.1X10-16 mm Hg at 25 °C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.